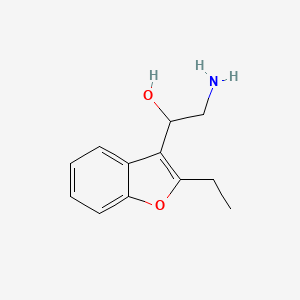
2-(Thiophen-2-yl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)oxazol-5(4H)-one is a heterocyclic compound that features both a thiophene ring and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with an appropriate amine and a dehydrating agent to form the oxazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thiophen-2-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.
Applications De Recherche Scientifique
2-(Thiophen-2-yl)oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The thiophene and oxazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
2-(Thiophen-2-yl)oxazol-5(4H)-one can be compared with other similar heterocyclic compounds, such as:
2-(Furan-2-yl)oxazol-5(4H)-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)oxazol-5(4H)-one: Contains a pyridine ring instead of a thiophene ring.
2-(Benzothiophen-2-yl)oxazol-5(4H)-one: Features a benzothiophene ring, which is a fused ring system.
The uniqueness of this compound lies in its specific electronic and steric properties conferred by the thiophene and oxazole rings, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5NO2S |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
2-thiophen-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C7H5NO2S/c9-6-4-8-7(10-6)5-2-1-3-11-5/h1-3H,4H2 |
Clé InChI |
AEIDYCBANJKKEH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC(=N1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


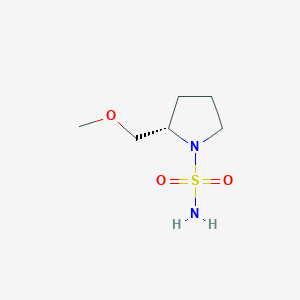
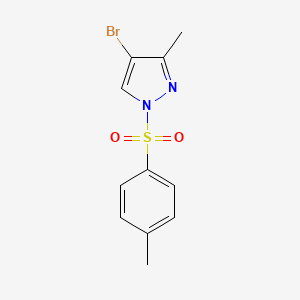
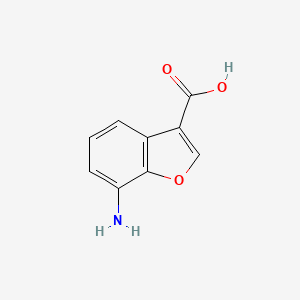
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)


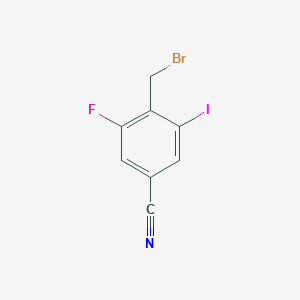
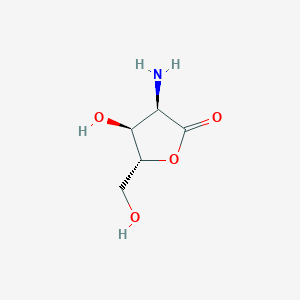

![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)


![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
